molecular formula C20H18N2O4S B4029134 Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4029134
M. Wt: 382.4 g/mol
InChI Key: RYCRCHGBIHEQSL-UHFFFAOYSA-N
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Description

Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxole ring, a phenyl group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of the Dihydropyrimidine Ring: The dihydropyrimidine ring is formed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Coupling Reactions: The benzodioxole and dihydropyrimidine intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.

    Substitution: The benzodioxole and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, fully saturated pyrimidine derivatives, and substituted benzodioxole or phenyl derivatives.

Scientific Research Applications

Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate
  • N-ethylpentylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one)

Uniqueness

Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is unique due to its combination of a benzodioxole ring, a phenyl group, and a dihydropyrimidine ring

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-24-19(23)16-17(12-6-4-3-5-7-12)21-20(27)22-18(16)13-8-9-14-15(10-13)26-11-25-14/h3-10,18H,2,11H2,1H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCRCHGBIHEQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 6-(1,3-benzodioxol-5-yl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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